Ethyl 4-aminoquinoline-6-carboxylate hydrochloride
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Overview
Description
Ethyl 4-aminoquinoline-6-carboxylate hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-aminoquinoline-6-carboxylate hydrochloride typically involves the reaction of 4-chloroquinoline with ethyl 6-amino-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinoline-6-carboxylic acid derivatives.
Reduction: Formation of ethyl 4-aminoquinoline-6-carboxylate.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 4-aminoquinoline-6-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimalarial agent due to its structural similarity to known antimalarial drugs.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ethyl 4-aminoquinoline-6-carboxylate hydrochloride involves its interaction with biological targets such as enzymes and receptors. It is believed to inhibit heme polymerase activity, similar to other quinoline derivatives, leading to the accumulation of toxic heme within parasites. This disrupts the parasite’s cellular functions and leads to its death .
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial drug that shares the 4-aminoquinoline core.
Hydroxychloroquine: Used for the treatment of autoimmune diseases and has a similar mechanism of action
Uniqueness: Ethyl 4-aminoquinoline-6-carboxylate hydrochloride is unique due to its specific substitution pattern, which may confer different pharmacokinetic and pharmacodynamic properties compared to other quinoline derivatives. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
ethyl 4-aminoquinoline-6-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.ClH/c1-2-16-12(15)8-3-4-11-9(7-8)10(13)5-6-14-11;/h3-7H,2H2,1H3,(H2,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWCSZLCXWDYRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN=C2C=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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